Welcome to the BenchChem Online Store!
molecular formula C5H6NNaO3 B8713600 Sodium 5-oxo-D-prolinate CAS No. 68766-98-3

Sodium 5-oxo-D-prolinate

Cat. No. B8713600
M. Wt: 151.10 g/mol
InChI Key: CRPCXAMJWCDHFM-AENDTGMFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420182

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution and 2.5 g of N-carboxy methyl acrylamide were polymerized at 60° C. for 3 hours for partial crosslinking. Potassium hydroxide was added to neutralize the pH value to 7.0 and 40 g of T-P400(polymer of triol and propylene oxide, Union Carbide Co., U.S.A.) and 1 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resultant product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 5500 to 6000 cps(30° C.). The resulting product was tested according to the procedures set forth in Example 1, and the test results are listed in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].C1OC1C.[NH:7]1[CH:11]([C:12]([O-:14])=[O:13])[CH2:10][CH2:9][C:8]1=[O:15].[Na+]>O>[C:12]([CH2:11][NH:7][C:8](=[O:15])[CH:9]=[CH2:10])([OH:14])=[O:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
triol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
N1C(CCC1C(=O)[O-])=O.[Na+]
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was measured as 5500 to 6000 cps(30° C.)
CUSTOM
Type
CUSTOM
Details
the test results

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(O)CNC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 292.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.